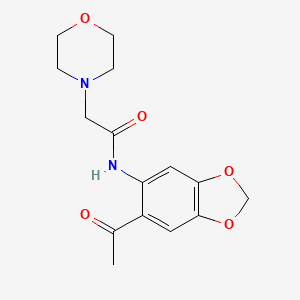

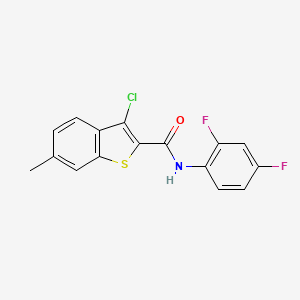

![molecular formula C19H12ClNO B5556097 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile" is a compound of interest due to its unique structure incorporating elements such as a furyl and chlorophenyl group attached to a phenylacrylonitrile framework. This structure suggests potential for various chemical reactions and properties that can be exploited in scientific research, particularly in materials science and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to "3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile" often involves the Perkin reaction followed by decarboxylation processes. For instance, the preparation of some 1-(2-furyl)-2-arylethylenes, where the furan nucleus is substituted at position 5 with groups such as methyl or p-chlorophenyl, highlights the versatility of the Perkin reaction in synthesizing complex organic compounds (Karminski-Zamola & Jakopčić, 1981).

Molecular Structure Analysis

The molecular structure of compounds containing furyl and chlorophenyl groups attached to an acrylonitrile moiety has been extensively studied using techniques like X-ray crystallography. These studies reveal the planar nature of the rings and their orientations, contributing to our understanding of the compound's reactivity and interactions (Sharma et al., 2017).

Chemical Reactions and Properties

Compounds with the furyl and chlorophenyl groups exhibit unique reactivity patterns, such as cyclization reactions under microwave irradiation, demonstrating their potential in synthesizing novel heterocyclic compounds. Such reactivity is crucial for designing new materials and drugs (Zheng, 2004).

Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

Studies have shown that compounds related to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile exhibit interesting reactivity patterns that are useful in synthetic chemistry. For instance, these compounds participate in reactions forming isoxazolines, isoxazoles, and oxadiazoles, highlighting their potential in the synthesis of heterocyclic compounds. This is particularly important for developing new materials and pharmaceuticals. Notably, the preparation of some 1-(2-furyl)-2-arylethylenes via the Perkin reaction demonstrates the utility of furyl and phenyl substituents in creating structurally diverse molecules (Karminski-Zamola & Jakopčić, 1981).

Catalysis

The use of furylphenylpyridylphosphine ligands in catalytic processes, such as the alkoxycarbonylation of terminal alkynes, showcases the application of furyl-containing compounds in enhancing catalytic efficiency. This suggests that compounds with a structure similar to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile could serve as ligands in catalysis, potentially improving the efficiency and selectivity of chemical reactions (Scrivanti et al., 2001).

Antimicrobial and Antimalarial Activities

Research into the structure-activity relationships of novel anti-malarial agents, including compounds related to 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile, reveals their potential as lead compounds for developing new antimalarial drugs. The specific structural requirements for high activity against Plasmodium falciparum suggest the importance of furyl and phenyl groups in medicinal chemistry (Wiesner et al., 2003).

Optical and Electronic Properties

The study of chalcone derivatives, including those with furyl and phenyl groups, highlights the significant optical and electronic properties of these compounds. Such properties are crucial for applications in optoelectronics and materials science, indicating that 3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile related compounds could serve as valuable materials for electronic and photonic devices (Shkir et al., 2019).

Eigenschaften

IUPAC Name |

(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO/c20-18-9-5-4-8-17(18)19-11-10-16(22-19)12-15(13-21)14-6-2-1-3-7-14/h1-12H/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZVGIKHCZYDGL-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(2-Chloro-phenyl)-furan-2-YL)-2-phenyl-acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

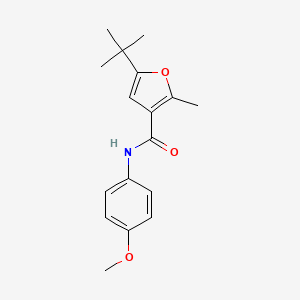

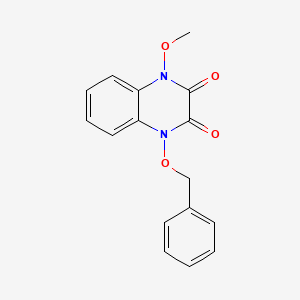

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

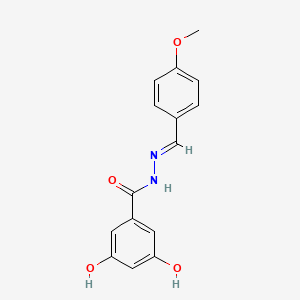

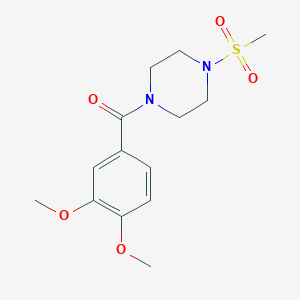

![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)

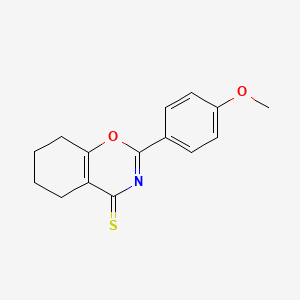

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)